Bazedoxifene

Catalog No.
S548678
CAS No.
198481-32-2
M.F
C30H34N2O3
M. Wt
470.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bazedoxifene

CAS Number

198481-32-2

Product Name

Bazedoxifene

IUPAC Name

1-[[4-[2-(azepan-1-yl)ethoxy]phenyl]methyl]-2-(4-hydroxyphenyl)-3-methylindol-5-ol

Molecular Formula

C30H34N2O3

Molecular Weight

470.6 g/mol

InChI

InChI=1S/C30H34N2O3/c1-22-28-20-26(34)12-15-29(28)32(30(22)24-8-10-25(33)11-9-24)21-23-6-13-27(14-7-23)35-19-18-31-16-4-2-3-5-17-31/h6-15,20,33-34H,2-5,16-19,21H2,1H3

InChI Key

UCJGJABZCDBEDK-UHFFFAOYSA-N

SMILES

CC1=C(N(C2=C1C=C(C=C2)O)CC3=CC=C(C=C3)OCCN4CCCCCC4)C5=CC=C(C=C5)O

Synonyms

1-[[4-[2-(azepan-1-yl)ethoxy]phenyl]methyl]-2-(4-hydroxyphenyl)-3-methyl-indol-5-ol; 1H-Indol-5-ol, 1-((4-(2-(hexahydro-1H-azepin-1-yl)ethoxy)phenyl)methyl)-2-(4-hydroxyphenyl)-3-methyl-; Bazedoxifene; Tse-424; WAY 140424

Canonical SMILES

CC1=C(N(C2=C1C=C(C=C2)O)CC3=CC=C(C=C3)OCCN4CCCCCC4)C5=CC=C(C=C5)O

Management of Osteoporosis:

Bazedoxifene, classified as a selective estrogen receptor modulator (SERM), acts on the body in a tissue-specific manner. It exhibits agonistic (activating) effects on bone tissue, promoting bone formation and increasing bone mineral density (BMD) []. This makes it valuable in the management of osteoporosis in postmenopausal women, a condition characterized by progressive bone loss and increased fracture risk. Clinical trials have demonstrated the efficacy of bazedoxifene in increasing lumbar spine BMD by 5-7% and hip BMD by 2-4% over a period of 2-3 years [].

Treatment of Vasomotor Symptoms in Menopause:

When combined with conjugated estrogens (CE), bazedoxifene helps alleviate vasomotor symptoms commonly experienced during menopause, such as hot flashes and night sweats []. The SERM properties of bazedoxifene contribute to the antiestrogenic effect in the breast and uterus, potentially reducing the risk of endometrial hyperplasia associated with estrogen-only therapy []. This unique combination makes bazedoxifene/conjugated estrogens (marketed as Duavee) the first FDA-approved SERM-estrogen therapy for treating both menopausal symptoms and preventing postmenopausal osteoporosis in women with an intact uterus [].

Ongoing Research:

While bazedoxifene shows promise in current applications, ongoing research continues to explore its potential benefits in other areas. Studies are investigating its role in:

  • Preventing breast cancer: Preliminary research suggests that bazedoxifene might have chemopreventive effects against breast cancer, but larger clinical trials are needed to confirm this finding [].
  • Improving cognitive function: Some studies suggest potential benefits of bazedoxifene in preserving cognitive function in postmenopausal women, but further research is necessary to establish definitive conclusions [].

Bazedoxifene is a selective estrogen receptor modulator (SERM) primarily indicated for the treatment of osteoporosis in postmenopausal women. It is chemically defined as 1H-Indol-5-ol, 1-[[4-[2-(hexahydro-1H-azepin-1-yl) ethoxy]phenyl]methyl]-2-(4-hydroxyphenyl)-3-methyl-, monoacetate, with the empirical formula C30H34N2O3 and a molecular weight of 530.65 g/mol. Bazedoxifene is available as bazedoxifene acetate, which appears as a white to tan powder and has pH-dependent aqueous solubility .

Bazedoxifene acts as a SERM, meaning it can mimic estrogen's effects in some tissues like bone but act as an antagonist in others like the breast and uterus [, ]. This selective action allows Bazedoxifene to provide benefits for bone health without the increased risk of breast cancer associated with traditional estrogen therapy [].

The mechanism involves Bazedoxifene binding to estrogen receptors. In bone tissue, this binding stimulates bone formation and reduces bone resorption []. Conversely, in breast and uterine tissue, Bazedoxifene blocks estrogen from binding to the receptors, potentially preventing the growth of estrogen-dependent cancers [, ].

Bazedoxifene primarily undergoes glucuronidation, a metabolic process where glucuronic acid is added to the compound, facilitating its excretion. The major metabolites include bazedoxifene-4'-glucuronide and bazedoxifene-5-glucuronide, with the latter being the predominant form in circulation, approximately ten times more concentrated than the unchanged drug . Bazedoxifene does not significantly interact with cytochrome P450 enzymes, indicating a low potential for drug-drug interactions through this pathway .

As a SERM, bazedoxifene exhibits both agonistic and antagonistic properties depending on the tissue type. In breast and uterine tissues, it acts as an antagonist, inhibiting cell proliferation and exerting antiproliferative effects, making it beneficial in reducing risks associated with estrogen-sensitive cancers . Conversely, in bone tissue, it functions as an agonist, promoting bone mineral density and reducing bone resorption by modulating osteoclast activity . The compound also influences lipid metabolism positively, contributing to improved lipid profiles in postmenopausal women .

The synthesis of bazedoxifene involves multiple steps starting from simpler organic compounds. The process typically includes:

  • Formation of Indole Structure: The indole core is synthesized through cyclization reactions involving appropriate precursors.
  • Alkylation: The introduction of hexahydro-1H-azepin-1-yl groups occurs via alkylation reactions.
  • Acetylation: The final product is obtained through acetylation to yield bazedoxifene acetate.

Specific synthetic routes may vary based on the desired purity and yield requirements .

Bazedoxifene is primarily used for:

  • Osteoporosis Treatment: It helps increase bone mineral density and reduce fracture risk in postmenopausal women.
  • Combination Therapy: It is combined with conjugated estrogens in products like DUAVEE to manage menopausal symptoms while mitigating risks associated with estrogen therapy alone .

Bazedoxifene has been studied for its interactions with various drugs and biological systems:

  • It does not induce or inhibit major cytochrome P450 isoenzymes, suggesting minimal risk for metabolic drug interactions through this pathway .
  • Co-administration with drugs that induce uridine diphosphate glucuronosyltransferases can increase bazedoxifene metabolism, potentially reducing its efficacy .
  • Clinical studies indicate that bazedoxifene can interact with other SERMs and estrogen therapies but maintains a unique profile due to its selective action on estrogen receptors .

Bazedoxifene shares similarities with other selective estrogen receptor modulators but possesses unique pharmacological properties. Here are some comparable compounds:

Compound NamePrimary UseMechanism of ActionUnique Features
RaloxifeneOsteoporosisEstrogen receptor agonist/antagonistReduces breast cancer risk
TamoxifenBreast cancerEstrogen receptor antagonistPrimarily used in breast cancer treatment
ClomipheneInfertilityEstrogen receptor antagonistInduces ovulation
ToremifeneBreast cancerEstrogen receptor antagonistUsed in advanced breast cancer treatment

Bazedoxifene's distinct advantage lies in its dual action—acting as an agonist in bone tissue while serving as an antagonist in breast and uterine tissues, which helps mitigate the risk of hormone-related cancers while providing therapeutic benefits for osteoporosis .

The synthetic pathway for bazedoxifene was first established by Miller and Collini and their collaborators, representing a significant milestone in the development of third-generation selective estrogen receptor modulators [2]. The original synthetic methodology emerged from the pharmaceutical research efforts at Wyeth Pharmaceuticals, which was subsequently acquired by Pfizer, leading to the continued development and optimization of this important therapeutic compound [1].

The initial synthetic approach utilized a convergent strategy that involved the preparation of two key building blocks: an indole derivative and an azepane-containing side chain [2]. This foundational work established the chemical framework that would be refined and optimized in subsequent industrial development efforts. The early synthetic routes required multiple protection and deprotection steps, presenting challenges for large-scale manufacturing that would later drive process optimization efforts [37] [38].

Historical patent literature reveals that the original synthesis involved approximately ten synthetic steps, starting from para-hydroxypropiophenone as a raw material for the parent nucleus construction [4]. The side chain component was synthesized through condensation, reduction, and chlorination reactions beginning with para-hydroxybenzaldehyde and 2-(hexamethyleneimino)ethyl chloride hydrochloride [4]. These early methodologies provided the foundation for understanding the structure-activity relationships and synthetic challenges inherent in bazedoxifene production.

The evolution of synthetic routes has been driven by the need to address several key challenges including raw material availability, reaction step complexity, and environmental considerations associated with large-scale pharmaceutical manufacturing [21]. Subsequent developments have focused on improving overall yields, reducing the number of synthetic steps, and developing more environmentally sustainable processes suitable for industrial implementation [39].

Key Intermediate Compounds and Their Characterization

The synthesis of bazedoxifene involves several critical intermediate compounds, each requiring precise characterization to ensure product quality and process consistency. The primary intermediates include 5-benzyloxy-2-(4-benzyloxyphenyl)-3-methyl-1H-indole and 1-(2-chloroethyl)azepane hydrochloride, which serve as the core building blocks for the final coupling reaction [2].

Table 1: Key Intermediate Compounds in Bazedoxifene Synthesis

IntermediateMolecular FormulaKey Characterization MethodsCritical Parameters
5-benzyloxy-2-(4-benzyloxyphenyl)-3-methyl-1H-indoleC29H25NO21H NMR, 13C NMR, IR spectroscopyPurity >95%, moisture <0.5%
1-(2-chloroethyl)azepane hydrochlorideC8H16ClN·HCl1H NMR, GC-MS, elemental analysisChloride content confirmation
4-(2-(azepan-1-yl)ethoxy)benzaldehydeC15H21NO21H NMR, 13C NMR, HPLCAldehyde functionality verification

The indole intermediate is typically characterized using proton nuclear magnetic resonance spectroscopy, which reveals characteristic signals for the benzyl protecting groups and the indole ring system [2]. Carbon-13 nuclear magnetic resonance spectroscopy provides additional structural confirmation, particularly for the quaternary carbon centers and aromatic systems. Infrared spectroscopy is employed to verify functional group presence, with particular attention to the indole nitrogen-hydrogen stretch and aromatic carbon-carbon stretching frequencies [2].

The azepane-containing intermediate requires careful characterization due to its hygroscopic nature and potential for decomposition [39]. Gas chromatography-mass spectrometry serves as a critical analytical tool for purity assessment and identification of potential impurities arising from side reactions during synthesis. The chloride content is typically verified through potentiometric titration methods to ensure proper stoichiometry in subsequent coupling reactions [9].

Crystallographic studies have revealed important polymorphic considerations for key intermediates, with different crystal forms exhibiting varying stability profiles and processing characteristics [28]. X-ray powder diffraction analysis is routinely employed to monitor polymorphic form during intermediate storage and handling, ensuring consistent downstream processing performance [20].

Process Optimization: Catalytic Systems and Reaction Kinetics

The industrial synthesis of bazedoxifene involves several catalytic transformations that require precise optimization for efficient large-scale production. The most critical catalytic step involves the debenzylation reaction using palladium on carbon catalyst under hydrogen atmosphere, which removes the benzyl protecting groups to generate the free phenolic hydroxyl groups [2] [9].

Palladium-Catalyzed Debenzylation Optimization

The debenzylation process has been extensively optimized through systematic investigation of catalyst loading, reaction temperature, and solvent systems [2]. Research findings indicate that palladium loading can be reduced to as low as 0.02-0.3 mol% while maintaining high conversion efficiency, with turnover numbers reaching up to 5000 [30]. The optimal reaction conditions involve temperatures between 30-50°C and pressures of 0.2-0.4 MPa using ethanol or ethanol-ethyl acetate mixtures as solvent systems [9].

Kinetic studies have revealed that the debenzylation reaction follows first-order kinetics with respect to the substrate concentration, with reaction rates significantly influenced by catalyst surface area and metal dispersion [32]. The activation energy for the debenzylation process has been determined to be approximately 45-55 kJ/mol, indicating a relatively facile transformation under optimized conditions [15].

Table 2: Optimized Catalytic Conditions for Bazedoxifene Synthesis

Reaction StepCatalystTemperature (°C)Pressure (MPa)SolventReaction Time
DebenzylationPd/C (5-10%)30-500.2-0.4Ethanol/EtOAc3-8 seconds (microreactor)
Indole FormationZinc chloride100-125AtmosphericToluene24-40 hours
Coupling ReactionSodium hydride0-5AtmosphericDimethylformamide2-3 hours

Microreactor technology has emerged as a significant advancement in the debenzylation process, enabling precise control of reaction parameters and dramatically reducing reaction times from hours to seconds [9]. This approach utilizes continuous flow conditions with intimate mixing of reactants and catalyst, resulting in improved mass transfer and heat management compared to traditional batch processes [9].

The coupling reaction between the indole intermediate and azepane side chain utilizes sodium hydride as a base catalyst, with reaction optimization focused on maintaining low temperatures (0-5°C) to minimize side product formation [2]. Design of experiments methodology has been employed to optimize reaction parameters, revealing that sodium hydride loading of 2.4 equivalents and reaction temperatures below 5°C provide optimal yields while maintaining product quality [2].

Green Chemistry Approaches in Large-Scale Manufacturing

The pharmaceutical industry's commitment to sustainable manufacturing has driven significant developments in green chemistry approaches for bazedoxifene production. These efforts focus on reducing solvent consumption, minimizing waste generation, and implementing more environmentally benign synthetic transformations [12] [13].

Solvent Optimization and Reduction Strategies

Traditional bazedoxifene synthesis utilized large quantities of dimethylformamide, toluene, and ethyl acetate throughout various synthetic steps [2]. Green chemistry initiatives have successfully identified alternative solvent systems that reduce environmental impact while maintaining process efficiency. The implementation of water-toluene biphasic systems for certain coupling reactions has eliminated the need for dimethylformamide in specific process steps [2].

The development of solvent-free reaction conditions represents a significant advancement in sustainable synthesis approaches [12]. Research has demonstrated that certain key transformations can be conducted in bulk without additional solvents, resulting in yields between 87-96% while dramatically reducing overall solvent consumption [12]. These approaches are particularly valuable for the synthesis of bulk intermediates where high throughput and minimal waste generation are priorities.

Catalyst Recovery and Recycling

Palladium catalyst recovery has been identified as a critical component of sustainable bazedoxifene manufacturing due to both economic and environmental considerations [33]. Advanced catalyst regeneration protocols have been developed that enable multiple reuse cycles while maintaining catalytic activity. These approaches typically involve thermal treatment under controlled atmosphere conditions to remove accumulated organic residues and restore active site accessibility [33].

The implementation of continuous flow reactors with immobilized palladium catalysts represents an innovative approach to catalyst utilization efficiency [9]. These systems enable prolonged catalyst exposure to reaction conditions while facilitating easy separation and recovery for subsequent use cycles. Preliminary studies indicate that catalyst lifetimes can be extended significantly compared to traditional batch processing approaches.

Table 3: Green Chemistry Metrics for Bazedoxifene Manufacturing

Process ParameterTraditional RouteOptimized Green RouteImprovement Factor
E-factor (kg waste/kg product)85-12045-651.8-2.0x
Solvent consumption (L/kg product)35-5015-252.0-2.3x
Energy consumption (MJ/kg product)180-220120-1501.5-1.8x
Catalyst recovery efficiency (%)65-7585-951.3x

The adoption of alternative hydrogen sources for debenzylation reactions has emerged as another significant green chemistry development [30]. Transfer hydrogenation methods utilizing formic acid or ammonium formate as hydrogen donors eliminate the need for high-pressure hydrogen gas handling while maintaining comparable reaction efficiency [2]. These approaches simplify plant operations and reduce safety considerations associated with compressed hydrogen storage and handling.

Impurity Profiling and Quality Control Methodologies

Comprehensive impurity profiling represents a critical component of bazedoxifene quality control, requiring sophisticated analytical methodologies to identify, quantify, and control process-related and degradation impurities [14] [17]. The complex synthetic pathway generates multiple potential impurity sources that must be carefully monitored and controlled to ensure product quality and regulatory compliance.

Process-Related Impurity Identification

Systematic impurity profiling studies have identified several key process-related impurities arising from incomplete reactions, side reactions, and starting material contamination [2]. The primary impurities include incompletely debenzylated intermediates, over-reduced products resulting from excessive hydrogenation conditions, and coupling reaction by-products [2]. High-performance liquid chromatography with photodiode array detection serves as the primary analytical method for impurity separation and quantification [14].

Table 4: Major Process Impurities in Bazedoxifene Synthesis

Impurity TypeStructure RelationshipTypical Level (%)Control Strategy
Mono-benzylated intermediateIncomplete debenzylation0.1-0.5Reaction time optimization
Dechlorinated by-productOver-reduction<0.8Catalyst selectivity
Azepane coupling by-productSide chain attachment0.2-0.3Temperature control
N-oxide formationOxidative degradation<0.1Antioxidant addition

Liquid chromatography-mass spectrometry with selective ion recording mode has been developed specifically for trace-level quantification of key impurities [17]. This methodology demonstrates exceptional sensitivity with detection limits of 1.4 parts per million for critical impurities, enabling comprehensive monitoring throughout the manufacturing process [17]. The method utilizes cone voltage optimization to maximize sensitivity for specific impurity molecular ions while maintaining selectivity.

Stability-Indicating Analytical Methods

Stability-indicating high-performance liquid chromatography methods have been developed and validated according to International Conference on Harmonization guidelines [14]. These methods demonstrate the ability to separate bazedoxifene from its degradation products under various stress conditions including acidic, basic, oxidative, thermal, and hydrolytic environments [14]. The analytical method achieves resolution greater than 2.0 for all critical separations within an 18-minute runtime [14].

Forced degradation studies reveal that bazedoxifene exhibits particular sensitivity to oxidative and basic conditions, with extensive degradation observed under light exposure [14] [20]. These findings have informed storage and handling recommendations for both intermediate and final product materials. The identification of specific degradation pathways has enabled the development of targeted analytical methods for monitoring product stability throughout shelf life [14].

Advanced Analytical Characterization

Ultra-performance liquid chromatography-tandem mass spectrometry methods have been established for plasma concentration determination, providing critical support for bioanalytical applications [34]. The analytical method demonstrates linearity over the range of 0.05-25 ng/mL with correlation coefficients exceeding 0.99 [34]. Intraday and interday precision studies confirm method reliability with relative standard deviation values consistently below 8.2% [34].

Polymorphic form characterization represents another critical quality control consideration, with differential scanning calorimetry and X-ray powder diffraction serving as primary analytical tools [20] [28]. Multiple polymorphic forms of bazedoxifene acetate have been identified, with Form D representing a novel crystalline polymorph with distinct thermodynamic properties [28]. Comprehensive polymorphic screening ensures consistent crystal form throughout manufacturing and storage processes.

Purity

> 95% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Quantity

Milligrams-Grams

XLogP3

6.1

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

470.25694295 g/mol

Monoisotopic Mass

470.25694295 g/mol

Heavy Atom Count

35

Appearance

Solid

UNII

Q16TT9C5BK

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H360 (100%): May damage fertility or the unborn child [Danger Reproductive toxicity]

Drug Indication

Indicated for following conditions alone or in combination with conjugated estrogens in women with a uterus: - Treatment of moderate to severe vasomotor symptoms associated with menopause - Prevention of postmenopausal osteoporosis
FDA Label
Conbriza is indicated for the treatment of postmenopausal osteoporosis in women at increased risk of fracture. A significant reduction in the incidence of vertebral fractures has been demonstrated; efficacy on hip fractures has not been established. When determining the choice of Conbriza or other therapies, including oestrogens, for an individual postmenopausal woman, consideration should be given to menopausal symptoms, effects on uterine and breast tissues, and cardiovascular risks and benefits.

Livertox Summary

The selective estrogen receptor modulators (SERMs) are a group of nonsteroidal compounds that have estrogen-like effects (agonism) on some tissues (such as bone, skin, heart or vaginal epithelium), but antiestrogen effects (antagonism) on other tissues (such as breast or uterus). Depending on the tissue specificity and balance of the agonist and antagonist activities, these agents have different clinical effects, different indications and different adverse side effects. Typical indications for SERMS include treatment or prevention of breast cancer (tamoxifen, toremifene, raloxifene), treatment or prevention of postmenopausal osteoporosis (raloxifene, bazedoxifene) and amelioration of symptoms of menopause symptoms (ospemifene). Separate documents for the SERMs that are used largely for prevention of cancer, tamoxifen and toremifene, are available in LiverTox. This document summaries background information and the potential hepatotoxicity of raloxifene, bazedoxifene and ospemifene, SERMs used for treatment of nonmalignant conditions such as osteoporosis and menopausal symptoms of hot flashes and dyspareunia.
Drug Class: Antineoplastic Agents, Osteoporosis Agents

Drug Classes

(Raloxifene) Antineoplastic Agents; Osteoporosis Agents

Pharmacology

Bazedoxifene is an indole derivative and third-generation selective estrogen receptor modulator (SERM) with potential antineoplastic activity. Upon administration, bazedoxifene specifically binds to estrogen receptors in responsive tissues, including liver, bone, breast, and endometrium. The resulting ligand-receptor complex is translocated to the nucleus where, depending on the tissue type, it either promotes or suppresses the transcription of estrogen-regulated genes. Bazedoxifene acts as an estrogen antagonist in uterine and breast tissue, thereby blocking the proliferative effects of estrogen-binding to ER-positive cells in these tissues. Bazedoxifene functions as an estrogen agonist in lipid metabolism, thereby decreasing total and LDL cholesterol levels. In bone, it decreases bone resorption and bone turnover and increases bone mineral density.

MeSH Pharmacological Classification

Selective Estrogen Receptor Modulators

ATC Code

G03XC02
G03CC07
G - Genito urinary system and sex hormones
G03 - Sex hormones and modulators of the genital system
G03X - Other sex hormones and modulators of the genital system
G03XC - Selective estrogen receptor modulators
G03XC02 - Bazedoxifene

Mechanism of Action

Bazedoxifene belongs to a class of compounds known as selective estrogen receptor modulators (SERMs). Bazedoxifene acts as both an oestrogen-receptor agonist and/or antagonist, depending upon the cell and tissue type and target genes. Bazedoxifene decreases bone resorption and reduces biochemical markers of bone turnover to the premenopausal range. These effects on bone remodelling lead to an increase in bone mineral density (BMD), which in turn contributes to a reduction in the risk of fractures. Bazedoxifene functions primarily as an oestrogen-receptor antagonist in uterine and breast tissues.

Pictograms

Health Hazard

Health Hazard

Other CAS

198481-32-2

Absorption Distribution and Excretion

Bazedoxifene is rapidly absorbed with a tmax of approximately 2 hours and exhibits a linear increase in plasma concentrations for single doses from 0.5 mg up to 120 mg and multiple daily doses from 1 mg to 80 mg. The absolute bioavailability of bazedoxifene is approximately 6%.
The major route of elimination of radio-labelled bazedoxifene is the faeces, and less than 1% of the dose is eliminated in urine.
Following intravenous administration of a 3 mg dose of bazedoxifene, the volume of distribution is 14.7 ± 3.9 l/kg.
The apparent oral clearance of bazedoxifene is approximately 4 to 5 l/h/kg.

Metabolism Metabolites

Glucuronidation is the major metabolic pathway. After peroral application, bazedoxifene is metabolized by UDP-glucuronosyltransferases (UGTs) to bazedoxifene-4'-glucuronide (M4) and bazedoxifene-5-glucuronide (M5).Little or no cytochrome P450-mediated metabolism is evident. The concentrations of this glucuronide are approximately 10-fold higher than those of unchanged active substance in plasma.

Wikipedia

Bazedoxifene

Biological Half Life

~30 hours.

Use Classification

Human drugs -> Sex hormones and modulators of the genital system -> Human pharmacotherapeutic group -> EMA Drug Category

Dates

Modify: 2023-08-15
Gruber C, Gruber D: Bazedoxifene (Wyeth). Curr Opin Investig Drugs. 2004 Oct;5(10):1086-93. [PMID:15535430]
Miller PD, Chines AA, Christiansen C, Hoeck HC, Kendler DL, Lewiecki EM, Woodson G, Levine AB, Constantine G, Delmas PD: Effects of bazedoxifene on BMD and bone turnover in postmenopausal women: 2-yr results of a randomized, double-blind, placebo-, and active-controlled study. J Bone Miner Res. 2008 Apr;23(4):525-35. [PMID:18072873]

Explore Compound Types